5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-N-(2-(vinyloxy)ethoxy)-1H-benzo[d]imidazole-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a benzimidazole derivative with a molecular formula of C21H23BrF2N4O3 and a molecular weight of 497.333 . It contains a benzimidazole core, which is a bicyclic heteroarene, a type of aromatic organic compound .
Molecular Structure Analysis
The molecular structure of this compound includes a benzimidazole core, a bromo-fluorophenyl group, and a vinyloxyethoxy side chain . The stereochemistry is achiral .Physical and Chemical Properties Analysis
This compound has a density of 1.67, a melting point of >203°C (dec.), and is soluble in DMSO (up to at least 25 mg/ml) . It appears as a solid and is white in color . Its pKa is predicted to be 14.20±0.10 .Wissenschaftliche Forschungsanwendungen
Antiviral and Antibacterial Agents
Research into related benzimidazole derivatives has shown promise in developing novel antiviral and antibacterial agents. Compounds structurally related to the specified chemical have been designed and tested for their efficacy against human rhinovirus, demonstrating significant antiviral activities. This research indicates the potential of similar compounds in the treatment or prevention of viral infections (Hamdouchi et al., 1999).
Cancer Research
In cancer research, benzimidazole derivatives have been explored for their antiproliferative effects against various cancer cell lines. Some compounds have shown remarkable activity against breast cancer cells, suggesting the potential use of similar molecules as anti-cancer agents. The synthesis of novel benzodifuranyl derivatives, for example, has yielded compounds with significant analgesic and anti-inflammatory activities, which could be beneficial in managing cancer symptoms or as part of combination therapies (Abu‐Hashem et al., 2020).
Antiprotozoal Agents
The development of antiprotozoal agents is another area where related compounds have shown effectiveness. Research on novel dicationic imidazo[1,2-a]pyridines has demonstrated strong DNA affinities and significant in vitro and in vivo activities against protozoal infections, offering a potential pathway for treating diseases like trypanosomiasis and malaria (Ismail et al., 2004).
Anti-Inflammatory and Cytotoxic Agents
Studies on halogenated phenyl benzoxazole derivatives have shown that these compounds possess significant anti-inflammatory and cytotoxic activities, indicating their potential use in developing new anti-inflammatory drugs and cancer therapeutics. The presence of halogen increases the efficacy of these drugs, making them a promising area of research for pharmaceutical development (Thakral et al., 2022).
Eigenschaften
IUPAC Name |
6-(4-bromo-2-fluoroanilino)-N-(2-ethenoxyethoxy)-7-fluoro-3-methylbenzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrF2N4O3/c1-3-28-6-7-29-25-19(27)12-9-15-18(23-10-26(15)2)16(22)17(12)24-14-5-4-11(20)8-13(14)21/h3-5,8-10,24H,1,6-7H2,2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJNEXZZHQIVEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)F)C(=O)NOCCOC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrF2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1415559-75-9 |
Source
|
Record name | 5-[(4-Bromo-2-fluorophenyl)amino]-N-[2-(ethenyloxy)ethoxy]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76U5HJ4QX3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.